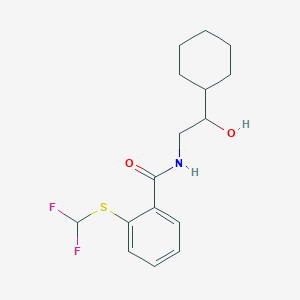

N-(2-cyclohexyl-2-hydroxyethyl)-2-((difluoromethyl)thio)benzamide

Description

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-2-(difluoromethylsulfanyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F2NO2S/c17-16(18)22-14-9-5-4-8-12(14)15(21)19-10-13(20)11-6-2-1-3-7-11/h4-5,8-9,11,13,16,20H,1-3,6-7,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWPTNSMCZSKCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C2=CC=CC=C2SC(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-2-((difluoromethyl)thio)benzamide (commonly referred to as compound 1) is a synthetic compound with the molecular formula CHFNOS and a molecular weight of 329.41 g/mol. It is characterized by its unique chemical structure, which includes a difluoromethyl thioether group and a cyclohexyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications.

The IUPAC name for compound 1 is N-(2-cyclohexyl-2-hydroxyethyl)-2-(difluoromethylsulfanyl)benzamide. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 329.41 g/mol |

| Purity | Typically ≥ 95% |

Research indicates that compound 1 may exert its biological effects through modulation of specific signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may act as an inhibitor of HIF-2α, a transcription factor implicated in tumor growth and vascularization.

Anticancer Properties

Recent studies have explored the anticancer potential of compound 1, focusing on its ability to inhibit tumor cell proliferation. For instance, a study demonstrated that compound 1 significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells, with an IC value in the low micromolar range.

Case Study: In Vitro Analysis

- Cell Lines Used : MCF-7 (breast cancer), PC-3 (prostate cancer)

- Method : MTT assay to assess cell viability.

- Results :

- MCF-7: IC = 5 µM

- PC-3: IC = 4 µM

These findings suggest that compound 1 may have selective toxicity towards cancer cells while sparing normal cells.

Tyrosinase Inhibition

Another aspect of the biological activity of compound 1 is its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme crucial for melanin production and is often targeted in treatments for hyperpigmentation disorders.

Research Findings :

A study conducted on various derivatives indicated that modifications to the benzamide structure could enhance tyrosinase inhibitory activity. Compound 1 was found to inhibit tyrosinase with an IC value comparable to known inhibitors.

| Compound | IC (µM) |

|---|---|

| Compound 1 | 10 |

| Kojic Acid | 15 |

| Arbutin | 20 |

Safety and Toxicity

Toxicological assessments are crucial for understanding the safety profile of compound 1. Preliminary toxicity studies have shown that at therapeutic concentrations, compound 1 does not exhibit significant cytotoxicity towards non-cancerous cell lines, suggesting a favorable safety margin for potential therapeutic use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamide Derivatives

Substituent Effects on Bioactivity

Target Compound vs. Benzoxazole-Based Derivatives ()

The benzoxazole-thioacetamido benzamides (e.g., compounds 12c–12h and 8e–8j) share a benzamide core but feature benzoxazole-thioacetamido substituents. These compounds exhibit potent cytotoxicity against HepG2 cells (IC₅₀ values in low micromolar ranges) by modulating apoptosis-related proteins (BAX, Bcl-2, Caspase-3).

Target Compound vs. N,O-Bidentate Directing Group Derivatives ()

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. While the target compound also has a hydroxyl group, its cyclohexyl substituent introduces steric hindrance, which may reduce coordination efficiency in catalytic applications compared to smaller alkyl groups .

Target Compound vs. Thiazole/Thienylmethylthio Derivatives ()

Compounds like N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide () incorporate thiazole or thienylmethylthio groups. These substituents improve binding to kinases (e.g., VEGFR-2) or viral targets. The difluoromethylthio group in the target compound may offer superior hydrophobic interactions in enzyme binding pockets compared to bulkier heterocyclic thioethers .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.